(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14736889
InChI: InChI=1S/C10H11BrN4O/c1-6-4-12-15(5-6)10(16)9-8(11)7(2)14(3)13-9/h4-5H,1-3H3
SMILES:
Molecular Formula: C10H11BrN4O
Molecular Weight: 283.12 g/mol

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone

CAS No.:

Cat. No.: VC14736889

Molecular Formula: C10H11BrN4O

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone -

Specification

Molecular Formula C10H11BrN4O
Molecular Weight 283.12 g/mol
IUPAC Name (4-bromo-1,5-dimethylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone
Standard InChI InChI=1S/C10H11BrN4O/c1-6-4-12-15(5-6)10(16)9-8(11)7(2)14(3)13-9/h4-5H,1-3H3
Standard InChI Key VFQQDJXZFNNIHY-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)C(=O)C2=NN(C(=C2Br)C)C

Introduction

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This specific compound features a dual pyrazole structure linked by a methanone group, which enhances its reactivity and potential interactions with biological targets.

Biological Activities

Pyrazole derivatives have been extensively studied for their pharmacological effects, including:

  • Anti-inflammatory Effects: Some pyrazole compounds exhibit anti-inflammatory properties, which could be relevant for this compound.

  • Anticancer Activities: Pyrazoles have shown cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

Biological ActivityDescription
Anti-inflammatoryPotential for reducing inflammation
AnticancerCytotoxic effects on cancer cells

Interaction Studies

Interaction studies for this compound would typically involve assessing its binding affinity to biological targets. Techniques such as spectroscopy and molecular modeling are used to elucidate its mechanism of action and potential therapeutic applications.

Related Compounds

Several compounds share structural similarities with (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone, including:

  • 4-Bromo-3-methylpyrazole: Known for anti-inflammatory effects, lacks the second pyrazole ring.

  • 3-Methylpyrazole: Used as a building block in organic synthesis due to its simpler structure.

CompoundStructureUnique Features
4-Bromo-3-methylpyrazoleSingle pyrazole ringAnti-inflammatory effects
3-MethylpyrazoleSimplest pyrazole structureBuilding block in synthesis

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